4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. This class of compounds is fundamental to the chemical sciences due to its immense structural diversity and wide range of applications. ijpsr.com Heterocycles are integral components of many natural products, including alkaloids, vitamins, and antibiotics like penicillin. ijpsr.com In medicinal chemistry, they form the structural core of a vast number of pharmaceuticals, playing a crucial role in drug discovery and development. longdom.orgijnrd.org Beyond medicine, heterocyclic compounds are utilized in agrochemicals, veterinary products, dyes, and advanced materials such as conducting polymers and organic semiconductors. ijpsr.comlongdom.org The ability to manipulate their structure allows chemists to tailor their physical, chemical, and biological properties for specific functions.
Overview of Thiadiazole Isomers and their Research Relevance
Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.org They exist in four distinct regioisomeric forms, differentiated by the relative positions of the heteroatoms in the ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov This structural variety leads to a wide range of chemical properties and biological activities. isres.org
While all isomers have garnered scientific interest, research has predominantly focused on the 1,3,4- and 1,2,4-thiadiazole scaffolds. wisdomlib.orgisres.org These isomers are noted for their thermal stability and are key components in various pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs. wisdomlib.orgnih.gov The 1,2,3-thiadiazole isomer, while less explored, is recognized as an important pharmacophore and a valuable building block in organic synthesis, with derivatives showing potential as antifungal, antiviral, and insecticidal agents. mdpi.comevitachem.com
Table 1: Isomers of Thiadiazole
| Isomer | Structure | Key Research Areas |
|---|---|---|
| 1,2,3-Thiadiazole | Agrochemicals, Antifungal and Antiviral Agents. mdpi.comevitachem.com | |
| 1,2,4-Thiadiazole | Medicinal Chemistry (e.g., neurodegenerative diseases). isres.org | |
| 1,2,5-Thiadiazole | Materials Science, Agriculture. isres.orgacs.org | |
| 1,3,4-Thiadiazole | Broad pharmacological applications (antimicrobial, anticancer). wisdomlib.orgnih.gov |
Unique Structural Features and Reactivity Potential of 1,2,3-Thiadiazole-5-carbonyl Chloride Derivatives
The 1,2,3-thiadiazole ring is an almost planar, unsaturated, and heteroaromatic system. chemicalbook.com The electron density is highest at the sulfur atom, while the carbon atoms, particularly at the C5 position, are electron-deficient. chemicalbook.com This electronic distribution makes the C5 position susceptible to nucleophilic attack. chemicalbook.com
The compound 4-Ethyl- wisdomlib.orgijpsr.comthiadiazole-5-carbonyl chloride incorporates two key functional groups onto this heterocyclic core:
An ethyl group at the C4 position.
A carbonyl chloride (or acyl chloride) group at the C5 position.
The carbonyl chloride is a highly reactive functional group. The carbon atom of this group is strongly electrophilic, making it an excellent acylating agent. It readily reacts with nucleophiles, leading to the formation of various carboxylic acid derivatives. This high reactivity makes it a valuable intermediate in the synthesis of more complex molecules. For instance, reacting a 1,2,3-thiadiazole-5-carbonyl chloride derivative with glycine (B1666218) (an amino acid) is a step in synthesizing more complex carboxamide structures. mdpi.com
Table 2: Potential Reactions of 4-Ethyl- wisdomlib.orgijpsr.comthiadiazole-5-carbonyl chloride
| Reactant (Nucleophile) | Product Type | General Reaction |
|---|---|---|
| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |
| Amine (R'-NH₂) | Amide | R-COCl + R'-NH₂ → R-CONHR' + HCl |
| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |
| Carboxylate (R'-COO⁻) | Acid Anhydride (B1165640) | R-COCl + R'-COO⁻ → R-CO-O-CO-R' + Cl⁻ |
Note: R represents the 4-Ethyl- wisdomlib.orgijpsr.comthiadiazol-5-yl moiety.
Research Landscape and Knowledge Gaps Pertaining to 4-Ethyl-wisdomlib.orgijpsr.comopenaccessjournals.comthiadiazole-5-carbonyl chloride
A review of the current scientific literature indicates that 4-Ethyl- wisdomlib.orgijpsr.comthiadiazole-5-carbonyl chloride is not a widely studied compound. While research exists on related structures, such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide and ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, specific data for the 4-ethyl derivative remains scarce. mdpi.com
The primary synthesis route for 1,2,3-thiadiazole-5-carbonyl chloride derivatives involves the reaction of the corresponding 1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com It can be inferred that 4-Ethyl- wisdomlib.orgijpsr.comthiadiazole-5-carbonyl chloride could be synthesized from 4-Ethyl- wisdomlib.orgijpsr.comthiadiazole-5-carboxylic acid using this established method.
The significant knowledge gaps for this specific compound include:
Validated Synthesis and Purification: A detailed and optimized synthetic protocol has not been published.
Physicochemical Properties: Experimental data on properties such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry) are not readily available.
Reactivity Studies: While its reactivity can be predicted based on the carbonyl chloride group, specific kinetic and mechanistic studies have not been performed.
Biological Activity: The potential applications of this compound in medicine or agriculture have not been explored.
Future research should focus on the synthesis and characterization of 4-Ethyl- wisdomlib.orgijpsr.comthiadiazole-5-carbonyl chloride to fill these knowledge gaps. Such studies would enable a more complete understanding of its chemical behavior and could uncover novel applications, contributing to the broader field of heterocyclic chemistry.
Properties
IUPAC Name |
4-ethylthiadiazole-5-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFUVWIMAFQDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252088 | |
| Record name | 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-72-4 | |
| Record name | 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1,2,3-thiadiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Synthetic Transformations of 4 Ethyl 1 2 3 Thiadiazole 5 Carbonyl Chloride and Its Analogues
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides like 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride. masterorganicchemistry.comyoutube.com The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org This general mechanism underlies the formation of a wide array of derivatives, including amides, esters, and hydrazides.
Formation of Thiadiazole Carboxamides via Reaction with Amines
The reaction of 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride with primary or secondary amines is a straightforward and efficient method for the synthesis of the corresponding 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carboxamides. ijsrp.orgijsrp.org This condensation reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride gas that is formed as a byproduct. ijsrp.orgnih.gov The amine's lone pair of electrons acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org
The general reaction is as follows:
4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride + R¹R²NH → 4-Ethyl-N,N-R¹R²- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carboxamide + HCl
This reaction is widely applicable and serves as a fundamental step in creating libraries of thiadiazole carboxamides for various research purposes. ijsrp.org
Synthesis of Thiadiazole Carboxamide Derivatives with Diverse Substituents
By varying the amine reactant, a wide array of thiadiazole carboxamide derivatives with diverse substituents can be synthesized. This versatility is crucial for structure-activity relationship studies in medicinal and agricultural chemistry. ijsrp.orgresearchgate.net For instance, reacting the parent acyl chloride with different aromatic, aliphatic, or heterocyclic amines introduces a variety of functional groups and structural motifs onto the carboxamide nitrogen. nih.gov
A study on the synthesis of pyrazole (B372694) carboxamides involved the condensation of a pyrazole-5-carboxylic acid chloride with 5-amino-1,2,3-thiadiazole, demonstrating the utility of this reaction in creating hybrid heterocyclic structures. ijsrp.orgijsrp.org Similarly, various substituted piperazines have been reacted with chloroacetylated 2-amino-1,3,4-thiadiazoles to produce a series of N-substituted acetamides, showcasing the broad scope of the amine component. nih.gov
Table 1: Examples of Thiadiazole Carboxamide Derivatives Synthesized via Nucleophilic Acyl Substitution
| Amine Reactant | Resulting Carboxamide Derivative | Reference |
| 5-Amino-1,2,3-thiadiazole | N-(1,2,3-Thiadiazol-5-yl) carboxamides | ijsrp.org |
| Substituted Piperazines | N-(Piperazin-1-yl)acetyl carboxamides | nih.gov |
| Aromatic Amines | N-(Aryl) carboxamides | researchgate.net |
| Aliphatic Amines | N-(Alkyl) carboxamides | researchgate.net |
Preparation of Thiadiazole Carboxylic Esters
Thiadiazole carboxylic esters can be readily prepared by the reaction of 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride with alcohols or phenols. libretexts.org This alcoholysis reaction is another example of nucleophilic acyl substitution, where the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. libretexts.org The reaction is often catalyzed by a weak base like pyridine.
The general reaction is:
4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride + R-OH → 4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carboxylate ester + HCl
The synthesis of various thiadiazole carboxylate esters has been reported, highlighting their importance as intermediates and as target molecules themselves. researchgate.net For example, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a known compound used in the preparation of other derivatives. sigmaaldrich.com The synthesis of such esters is a fundamental transformation in organic chemistry, allowing for the conversion of a highly reactive acyl chloride into a more stable, yet still versatile, ester functional group. orgsyn.org
Reactions with Hydrazines and Hydrazides
The reaction of 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) yields the corresponding 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbohydrazide. mdpi.commdpi.com This reaction is analogous to the formation of amides, with hydrazine acting as the nucleophile. The resulting carbohydrazides are stable, crystalline solids and are highly valuable synthetic intermediates. mdpi.com
The hydrazide–hydrazone moiety (–CO–NH–N=CH–) is a key pharmacophore in various biologically active compounds, and 1,2,3-thiadiazole-5-carbohydrazides are precursors to these structures. mdpi.com They can be readily condensed with various aldehydes and ketones to form the corresponding hydrazones. mdpi.com Furthermore, carbohydrazides are precursors for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles. mdpi.com
Table 2: Products from Reactions with Hydrazine and its Derivatives
| Reactant | Product | Significance | Reference |
| Hydrazine Hydrate | 4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbohydrazide | Intermediate for hydrazones and other heterocycles | mdpi.com |
| Substituted Hydrazines | N'-Substituted carbohydrazides | Access to more complex derivatives | researchgate.net |
Carbonyl Chloride as a Versatile Electrophile
The strong electrophilic nature of the carbonyl carbon in 4-ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride makes it a target for a wide range of nucleophiles, extending its synthetic utility beyond simple substitution reactions. This electrophilicity is key to forming more complex structures, including urea (B33335) derivatives.
Formation of Urea Derivatives
Urea derivatives of thiadiazoles can be synthesized from the corresponding carbonyl chloride through a multi-step process involving an isocyanate intermediate. google.comgoogle.com A common method is the Curtius rearrangement. In this sequence, the acyl chloride is first converted to an acyl azide (B81097) by reaction with an azide salt, such as sodium azide.
Acyl Azide Formation: 4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl chloride + NaN₃ → 4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl azide + NaCl
Curtius Rearrangement: The acyl azide, upon heating, undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas. 4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazole-5-carbonyl azide → 4-Ethyl-5-isocyanato- ijsrp.orgnih.govorgsyn.orgthiadiazole + N₂
Urea Formation: The resulting highly reactive isocyanate readily reacts with primary or secondary amines to form the corresponding substituted urea derivatives. google.comgoogle.com 4-Ethyl-5-isocyanato- ijsrp.orgnih.govorgsyn.orgthiadiazole + R¹R²NH → N-(4-Ethyl- ijsrp.orgnih.govorgsyn.orgthiadiazol-5-yl)-N',N'-R¹R²-urea
This synthetic route has been applied to prepare a variety of N-substituted-N'-(1,2,3-thiadiazol-5-yl)ureas, which have been investigated for their biological activities. google.comresearchgate.net The conversion of an amine to an isocyanate using diphosgene, followed by reaction with another amine, is an alternative pathway documented for the synthesis of thiadiazolyl-urea derivatives. google.comgoogle.com
Reactions Involving Diazo Compounds
The carbonyl chloride functionality of 4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazole-5-carbonyl chloride and its analogues is a prime site for reaction with nucleophilic diazo compounds, most notably diazomethane (B1218177). A significant transformation in this category is the Arndt-Eistert synthesis, a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgchemeurope.com
In this reaction sequence, the acid chloride first reacts with diazomethane in an acylation step to form an α-diazoketone intermediate. wikipedia.orgnrochemistry.com This intermediate is typically stable enough to be isolated but is often used directly in the subsequent step. The key step is the Wolff rearrangement of the α-diazoketone, which is catalyzed by heat, light, or more commonly, a silver(I) salt (e.g., Ag₂O, silver benzoate). organic-chemistry.orgnrochemistry.com The rearrangement involves the expulsion of a dinitrogen molecule and the migration of the alkyl group (the thiadiazole ring) to form a ketene (B1206846). This highly reactive ketene is then trapped by a nucleophile present in the reaction mixture. Depending on the nucleophile used, various homologated products can be obtained. organic-chemistry.org
Table 1: Potential Products from the Arndt-Eistert Reaction of 4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazole-5-carbonyl chloride
| Nucleophile | Product Class | Specific Product Example |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | 2-(4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)acetic acid |
| Alcohol (R'OH) | Ester | Methyl 2-(4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)acetate |
While this reaction is a powerful tool for carbon chain extension, the use of diazomethane, which is toxic and explosive, has led to the development of safer alternatives such as (trimethylsilyl)diazomethane. wikipedia.orgnrochemistry.com
Exploration of Other Electrophilic Transformations
The carbonyl chloride group imparts strong electrophilic character to the C-5 position, making 4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazole-5-carbonyl chloride a potent acylating agent. This reactivity allows for the synthesis of a wide array of ketone, ester, and amide derivatives.
One of the classic electrophilic transformations is the Friedel-Crafts acylation . In this reaction, the acyl chloride reacts with an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion, [CH₃CH₂-C₃N₂S-CO]⁺. chemguide.co.uk This acylium ion is then attacked by the electron-rich aromatic ring to form an aryl ketone, for instance, (4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)(phenyl)methanone.
Furthermore, the carbonyl chloride readily reacts with a variety of nucleophiles to form other carboxylic acid derivatives. Research on analogous compounds, such as 5-(1,2,3-thiadiazol-4-yl)furan-2-carbonyl chloride, has demonstrated the successful synthesis of amides and complex hydrazides, confirming the utility of this functional group for building more complex molecular architectures. researchgate.net
Table 2: Examples of Electrophilic Reactions at the Carbonyl Chloride Group
| Reagent Class | Example Reagent | Product Type |
|---|---|---|
| Aromatic Hydrocarbons | Benzene / AlCl₃ | Aryl Ketone |
| Alcohols | Ethanol | Ethyl Ester |
| Amines | Ammonia | Primary Amide |
| Hydrazines | Nicotinic acid hydrazide | Bis-hydrazide |
Ring System Stability Under Reaction Conditions
The aromaticity of the researchgate.netnih.govtandfonline.comthiadiazole ring confers a degree of stability; however, this ring system is susceptible to decomposition under various conditions, including thermal, photochemical, and chemical treatments. The loss of a stable dinitrogen molecule is often a strong thermodynamic driving force for ring cleavage. researchgate.nettandfonline.com
Observations of Thiadiazole Ring Decomposition
The decomposition of the researchgate.netnih.govtandfonline.comthiadiazole ring has been observed under several distinct conditions, leading to a variety of products through different reactive intermediates.
Base-Induced Decomposition : In the presence of a strong base, 4-monosubstituted researchgate.netnih.govtandfonline.comthiadiazoles are known to decompose to form alkynethiolates via ring opening and extrusion of N₂. tandfonline.com For 4,5-disubstituted systems, this pathway is altered. Studies on furyl-substituted thiadiazoles have shown that treatment with morpholine (B109124) and potassium hydroxide (B78521) can lead to cleavage of the thiadiazole ring. researchgate.net Investigations into derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acids found that potassium tert-butylate in THF causes ring cleavage with nitrogen liberation, forming potassium thiolates that can be trapped with methyl iodide. researchgate.net
Thermal and Photochemical Decomposition : Thermolysis or photolysis of researchgate.netnih.govtandfonline.comthiadiazoles is a common method for generating highly reactive, transient species. researchgate.net Upon irradiation with UV light, for example, 4,5-disubstituted thiadiazoles can extrude N₂ to form a thiirene (B1235720) intermediate. researchgate.netrsc.org This three-membered ring containing a sulfur atom is often unstable and can rearrange to a thioketene (B13734457) or undergo dimerization. researchgate.netrsc.org
Oxidative Decomposition : The researchgate.netnih.govtandfonline.comthiadiazole ring can be cleaved under oxidative conditions. In a notable biological example, cytochrome P450 enzymes were found to oxidize monocyclic 4,5-disubstituted 1,2,3-thiadiazoles. This enzymatic oxidation results in the complete extrusion of the three heteroatoms (N₂, S) and the formation of the corresponding acetylene. nih.gov
Decomposition with Organometallics : Strong nucleophiles like organolithium reagents can attack the sulfur atom of the thiadiazole ring. This nucleophilic attack initiates ring cleavage, accompanied by the loss of nitrogen, ultimately leading to the formation of alkyne sulfides. tandfonline.com
Factors Influencing Ring Integrity During Functionalization
The stability of the researchgate.netnih.govtandfonline.comthiadiazole ring during synthetic transformations is not absolute and is influenced by a combination of structural features and reaction conditions.
Reaction Conditions : The most significant factor is the nature of the reagents and the conditions employed. The ring is generally stable to moderately acidic and neutral conditions, as seen in the conversion of a carboxylic acid to a carbonyl chloride using thionyl chloride (SOCl₂). researchgate.net However, its integrity is compromised by high temperatures, UV irradiation, strong bases (alkoxides, organolithiums), and specific oxidative environments. nih.govtandfonline.comresearchgate.net The choice of a strong base versus a milder one can determine whether a desired reaction on a side chain occurs or if ring decomposition predominates.
Substituent Effects : The electronic nature and position of substituents on the ring play a crucial role. For base-induced decomposition, the presence of an acidic proton at C-5 is a key requirement for the alkynethiolate pathway, a route that is blocked in 4,5-disubstituted compounds like 4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazole-5-carbonyl chloride. tandfonline.com However, substituents still influence stability; electron-withdrawing groups can make the ring more susceptible to nucleophilic attack.
Structural Architecture : The stability can also be influenced by whether the thiadiazole is part of a monocyclic or a fused polycyclic system. For instance, under P450-mediated oxidation, monocyclic thiadiazoles decompose to acetylenes, whereas a 4,5-fused bicyclic analogue did not yield an acetylenic product, suggesting that the fused ring structure imparts greater stability against that specific decomposition pathway. nih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| 4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazole-5-carbonyl chloride |
| Diazomethane |
| (Trimethylsilyl)diazomethane |
| Silver(I) oxide |
| Silver benzoate |
| 2-(4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)acetic acid |
| Methyl 2-(4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)acetate |
| 2-(4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)-N,N-dimethylacetamide |
| Aluminum chloride |
| (4-Ethyl- researchgate.netnih.govtandfonline.comthiadiazol-5-yl)(phenyl)methanone |
| 5-(1,2,3-Thiadiazol-4-yl)furan-2-carbonyl chloride |
| Nicotinic acid hydrazide |
| Phenylmagnesium bromide |
| Potassium tert-butylate |
| Methyl iodide |
| Morpholine |
Derivatization Approaches for the Synthesis of Novel Thiadiazole Architectures
Construction of Hybrid Heterocyclic Systems
The fusion of the 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole core with other heterocyclic moieties is a prominent strategy to create novel compounds with potentially enhanced or synergistic biological activities. The reactive carbonyl chloride group serves as a key functional handle to anchor these additional heterocyclic systems.
Incorporation of Triazole Moieties
The synthesis of hybrid molecules containing both thiadiazole and triazole rings is a subject of considerable interest. A common and effective method for constructing a 1,2,4-triazole (B32235) ring involves the initial conversion of the carbonyl chloride to a carbohydrazide (B1668358), followed by cyclization.
The reaction of 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) yields the corresponding 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide. This intermediate can then be treated with carbon disulfide in a basic medium, such as potassium hydroxide (B78521), followed by acidification, to induce ring closure and form the desired 5-(4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride | Hydrazine hydrate | 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide | Ethanolic solution |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide | Carbon disulfide, KOH | 5-(4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol | Ethanolic solution, reflux |
Synthesis of Oxadiazole-Fused Thiadiazole Derivatives
Similar to the synthesis of triazoles, the 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide intermediate is pivotal for the construction of 1,3,4-oxadiazole (B1194373) rings. Various dehydrative cyclization methods can be employed for this transformation.
A widely used method involves the reaction of the carbohydrazide with a dehydrating agent like phosphorus oxychloride or by heating with acetic anhydride (B1165640). For instance, refluxing the carbohydrazide with acetic anhydride can yield the corresponding N-acetylated cyclized product, 5-(4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazol-5-yl)-2-methyl-1,3,4-oxadiazole.
| Intermediate | Reagent | Product | Reaction Conditions |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide | Acetic anhydride | 5-(4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazol-5-yl)-2-methyl-1,3,4-oxadiazole | Reflux |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide | Phosphorus oxychloride | 2-Amino-5-(4-ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazol-5-yl)-1,3,4-oxadiazole (with thiosemicarbazide) | Reflux |
Combination with Pyrazole (B372694) Scaffolds
The synthesis of pyrazole-thiadiazole hybrids can be achieved through the reaction of 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride with hydrazine derivatives. The initial reaction forms a hydrazide which can then undergo cyclization with a suitable three-carbon synthon to construct the pyrazole ring.
For example, the carbonyl chloride can be reacted with a substituted hydrazine to form a corresponding hydrazide. This intermediate can then be treated with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst to yield the N-acylated pyrazole derivative.
| Reactant 1 | Reactant 2 | Intermediate | Reagent for Cyclization | Final Product |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride | Phenylhydrazine | N'-phenyl-4-ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbohydrazide | Acetylacetone | 1-(4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl)-3,5-dimethyl-1H-pyrazole |
Multi-Component Reactions Employing Thiadiazole Carbonyl Chlorides
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The Ugi reaction, a prominent example of an MCR, can be adapted to incorporate the 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole scaffold.
Ugi Reaction Strategies for Complex Thiadiazole Derivatives
While direct use of the highly reactive 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride in a standard Ugi reaction is challenging, its corresponding carboxylic acid is a suitable component. The Ugi four-component reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov By utilizing 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carboxylic acid, a diverse library of α-acetamido carboxamide derivatives bearing the thiadiazole moiety can be generated. nih.gov
A study on the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated the feasibility of this approach, where various aldehydes, amines, and isocyanides were successfully employed to synthesize a range of complex thiadiazole derivatives. nih.gov This strategy allows for the rapid generation of molecular diversity around the thiadiazole core.
| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Product |
| Benzaldehyde | Aniline | tert-Butyl isocyanide | 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carboxylic acid | 2-(4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carboxamido)-N-tert-butyl-2-phenylacetamide |
| 4-Chlorobenzaldehyde | Benzylamine | Cyclohexyl isocyanide | 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carboxylic acid | 2-(4-Chlorophenyl)-2-(cyclohexylamino)-N-(4-ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl)acetamide |
Design and Synthesis of Advanced Thiadiazole Conjugates
The development of advanced thiadiazole conjugates involves linking the 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole moiety to other functional molecules, such as peptides or other biologically active scaffolds, to create hybrid molecules with novel properties. The reactivity of the carbonyl chloride group is ideal for forming stable amide bonds with amine functionalities present in these molecules.
For instance, the synthesis of thiadiazole-peptide conjugates can be achieved by reacting 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride with the N-terminal amine of a peptide or an amino acid. This approach allows for the site-specific incorporation of the thiadiazole unit into a peptide backbone, potentially influencing its conformation and biological activity. Similarly, conjugation to other drug molecules or pharmacophores can lead to the development of dual-acting agents or compounds with improved pharmacokinetic profiles.
| Thiadiazole Derivative | Conjugate Partner (Example) | Resulting Conjugate | Potential Application |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride | Glycine (B1666218) methyl ester | Methyl 2-(4-ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carboxamido)acetate | Modified peptide synthesis |
| 4-Ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carbonyl chloride | 4-Aminophenol | N-(4-hydroxyphenyl)-4-ethyl- nih.govresearchgate.netfarmaciajournal.comthiadiazole-5-carboxamide | Bioactive molecule synthesis |
Organotin Derivatives
The synthesis of organotin carboxylates from 4-Ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carbonyl chloride represents a significant route to novel organometallic compounds. These derivatives are typically prepared through the reaction of the acyl chloride with organotin oxides or hydroxides. For instance, the reaction with a bis(triorganotin) oxide, such as bis(tri-n-butyltin) oxide, proceeds via the cleavage of the Sn-O-Sn bond to yield the corresponding triorganotin ester. This reaction is generally carried out in an inert solvent under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride.
The resulting organotin esters of 4-ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carboxylic acid are often crystalline solids and can be characterized by various spectroscopic techniques, including NMR (¹H, ¹³C, and ¹¹⁹Sn) and IR spectroscopy. The ¹¹⁹Sn NMR chemical shifts are particularly informative for determining the coordination number of the tin atom. Infrared spectroscopy typically shows a characteristic shift in the carbonyl stretching frequency upon ester formation. Research on analogous compounds, such as organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates, has demonstrated their potential as biologically active agents, particularly exhibiting fungicidal properties. nih.gov
Table 1: Synthesis of Triorganotin 4-Ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carboxylates
| Entry | Organotin Reagent | Product | Solvent | Reaction Conditions |
| 1 | Bis(tri-n-butyltin) oxide | Tri-n-butyltin 4-ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carboxylate | Toluene | Room Temperature, 24h |
| 2 | Bis(triphenyltin) oxide | Triphenyltin 4-ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carboxylate | Benzene (B151609) | Reflux, 8h |
| 3 | Triethyltin hydroxide | Triethyltin 4-ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carboxylate | Dichloromethane (B109758) | 0 °C to Room Temp, 12h |
This table presents plausible synthetic routes based on established organotin chemistry.
Polymer-Bound Thiadiazole Conjugates
The immobilization of the 4-ethyl- nih.govresearchgate.netacs.orgthiadiazole moiety onto polymer supports is a versatile strategy for creating functional materials with potential applications in areas such as catalysis, drug delivery, and specialty coatings. The reactive nature of the 4-Ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carbonyl chloride makes it an ideal candidate for grafting onto polymers bearing nucleophilic functional groups.
Commonly used polymer backbones for such modifications include those with hydroxyl (-OH) or amine (-NH₂) functionalities, such as polyvinyl alcohol, polyethylene (B3416737) glycol, or amine-functionalized polystyrene. The reaction involves the direct acylation of these nucleophilic groups by the thiadiazole carbonyl chloride, forming a stable ester or amide linkage, respectively. This process covalently attaches the thiadiazole unit to the polymer chain. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
The resulting polymer-bound thiadiazole conjugates can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the ester or amide bond, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants. This approach allows for the development of materials that combine the physical properties of the polymer with the chemical or biological activity of the thiadiazole heterocycle.
Table 2: Examples of Polymer-Bound Thiadiazole Conjugation
| Entry | Polymer Support | Functional Group | Linkage Formed | Potential Application |
| 1 | Poly(ethylene glycol) (PEG) | Hydroxyl (-OH) | Ester | Biomaterials, Drug Delivery |
| 2 | Amine-functionalized Polystyrene | Amine (-NH₂) | Amide | Solid-phase Synthesis, Catalysis |
| 3 | Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Ester | Functional Coatings, Membranes |
This table illustrates representative examples of polymer conjugation with 4-Ethyl- nih.govresearchgate.netacs.orgthiadiazole-5-carbonyl chloride.
Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 1 2 3 Thiadiazole 5 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of 4-Ethyl- rsc.orgmdpi.comnih.govthiadiazole-5-carbonyl chloride is predicted to be relatively simple, showing signals corresponding exclusively to the ethyl substituent. The electron-withdrawing nature of the adjacent 1,2,3-thiadiazole (B1210528) ring influences the chemical shifts of these protons.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are expected to appear as a quartet. Their proximity to the heterocyclic ring leads to a downfield shift, anticipated in the range of δ 3.0–3.4 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).
Methyl Protons (-CH₃): The three protons of the methyl group are expected to resonate as a triplet further upfield, typically in the range of δ 1.3–1.6 ppm. This triplet pattern arises from coupling to the two adjacent methylene protons (n+1, where n=2).
For derivatives, such as amides or esters formed from the carbonyl chloride, the chemical shifts of the ethyl group protons would be slightly altered, but the characteristic quartet and triplet patterns would remain. For instance, in a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, other characteristic signals like NH protons are observed at δ 12.10–12.87 ppm. mdpi.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂- (Methylene) | 3.0 – 3.4 | Quartet (q) | ~7.5 |
| -CH₃ (Methyl) | 1.3 – 1.6 | Triplet (t) | ~7.5 |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Ethyl- rsc.orgmdpi.comnih.govthiadiazole-5-carbonyl chloride, five distinct signals are expected.
Carbonyl Carbon (-COCl): The carbon of the acid chloride functional group is highly deshielded and is expected to appear significantly downfield, likely in the range of δ 160–165 ppm.
Thiadiazole Ring Carbons (C4 and C5): The two carbons of the heterocyclic ring are anticipated to resonate in the aromatic region. Based on data for related 1,2,3-thiadiazole derivatives, C4 (bearing the ethyl group) and C5 (bearing the carbonyl group) are expected in the range of δ 145–160 ppm. mdpi.com The specific substitution pattern will determine their exact shifts.
Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon (-CH₂-) is expected at approximately δ 20–25 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, around δ 12–15 ppm.
In related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, the carbonyl carbon signal is observed around 163–165 ppm. mdpi.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COCl (Carbonyl) | 160 – 165 |
| C5 (Thiadiazole) | 150 – 160 |
| C4 (Thiadiazole) | 145 – 155 |
| -CH₂- (Methylene) | 20 – 25 |
| -CH₃ (Methyl) | 12 – 15 |
To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene quartet and the methyl triplet, definitively confirming that these two proton signals belong to the same ethyl spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show correlations between the quartet at δ ~3.2 ppm and the carbon signal at δ ~22 ppm (-CH₂-), and between the triplet at δ ~1.4 ppm and the carbon signal at δ ~13 ppm (-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the methylene protons (-CH₂-) to the C4 of the thiadiazole ring and from the methyl protons (-CH₃) to C4, confirming the attachment of the ethyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of 4-Ethyl- rsc.orgmdpi.comnih.govthiadiazole-5-carbonyl chloride would be dominated by a few key absorption bands. researchgate.net
C=O Stretch (Acyl Chloride): The most diagnostic absorption would be a very strong and sharp band at a high frequency, characteristic of the carbonyl group in an acyl chloride. This band is expected in the region of 1770–1815 cm⁻¹. Its high frequency is due to the inductive effect of the electronegative chlorine atom.
C-H Aliphatic Stretches: Stretching vibrations for the sp³-hybridized C-H bonds of the ethyl group would appear just below 3000 cm⁻¹, typically in the 2850–2990 cm⁻¹ range.
Thiadiazole Ring Vibrations: The 1,2,3-thiadiazole ring gives rise to a series of characteristic skeletal vibrations, including C=N and N=N stretching, which typically appear in the 1400–1650 cm⁻¹ region. C-S stretching vibrations are usually weaker and found at lower wavenumbers.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Ethyl) | Stretching | 2850 – 2990 | Medium |
| C=O (Acyl Chloride) | Stretching | 1770 – 1815 | Strong, Sharp |
| C=N / N=N (Ring) | Stretching | 1400 – 1650 | Medium-Weak |
| C-H (Ethyl) | Bending | 1375 – 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
The molecular ion peak ([M]⁺) for 4-Ethyl- rsc.orgmdpi.comnih.govthiadiazole-5-carbonyl chloride (formula C₅H₅ClN₂OS) would appear at a mass-to-charge ratio (m/z) of 176 for the ³⁵Cl isotope and m/z 178 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1.
A hallmark fragmentation pathway for 1,2,3-thiadiazoles is the facile loss of a neutral molecule of dinitrogen (N₂), which has a mass of 28 Da. rsc.orgnih.gov This fragmentation is a key diagnostic tool for identifying the 1,2,3-thiadiazole core.
Key expected fragments include:
m/z 148/150: [M - N₂]⁺, resulting from the characteristic loss of nitrogen from the molecular ion.
m/z 120/122: [M - N₂ - CO]⁺, following the loss of nitrogen and then carbon monoxide.
m/z 141: [M - Cl]⁺, from the loss of a chlorine radical.
m/z 113: [M - Cl - N₂]⁺, from the loss of chlorine and nitrogen.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov For C₅H₅³⁵ClN₂OS, the calculated exact mass is 175.9787 Da. An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from any other potential structures with the same nominal mass. acs.orgnih.gov This technique is crucial for confirming the identity of a newly synthesized compound.
X-ray Diffraction Crystallography for Solid-State Structural Analysis
Recent research on novel 1-(1,2,3-thiadizolylcarbonyl)-4-(1,2,3-thiadiazolyl)-semicarbazides has provided detailed crystallographic data for compounds containing the core 1,2,3-thiadiazole structure. researchgate.net The structures of these derivatives were established by X-ray diffraction analysis, revealing key molecular and supramolecular features. researchgate.net For instance, in the crystal structures of these related compounds, the thiadiazole rings are nearly planar. researchgate.net The molecules are often organized into more complex supramolecular structures through a network of intermolecular hydrogen bonds and short ring-interactions. researchgate.net
The crystallographic data for three such derivatives are summarized in the interactive table below, showcasing the typical parameters observed for this class of compounds.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Derivative 1 | C₅H₄N₆O₂S₂ | Monoclinic | P2₁/c | 8.9801 | 8.2648 | 15.094 | 93.81 | 4 |
| Derivative 2 | C₆H₆N₆O₂S₂ | Orthorhombic | Pbca | 12.004 | 8.4213 | 25.229 | 90 | 8 |
| Derivative 3 | C₅H₄N₆O₂S₂ | Monoclinic | P2₁/c | 4.4894 | 19.443 | 12.951 | 92.11 | 4 |
This data is for 1-(1,2,3-thiadizolylcarbonyl)-4-(1,2,3-thiadiazolyl)-semicarbazide derivatives, which serve as structural analogs. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a compound, providing experimental verification of its molecular formula. For 4-Ethyl- researchgate.netresearchgate.netresearchgate.netthiadiazole-5-carbonyl chloride, the theoretical elemental composition can be calculated from its molecular formula, C₅H₅ClN₂OS.
Theoretical Composition of 4-Ethyl- researchgate.netresearchgate.netresearchgate.netthiadiazole-5-carbonyl chloride:
Carbon (C): 33.99%
Hydrogen (H): 2.85%
Chlorine (Cl): 20.07%
Nitrogen (N): 15.86%
Oxygen (O): 9.05%
Sulfur (S): 18.15%
Experimental verification of this composition through elemental analysis would confirm the purity and identity of a synthesized sample.
In the study of related 1-(1,2,3-thiadizolylcarbonyl)-4-(1,2,3-thiadiazolyl)-semicarbazide derivatives, elemental analysis was performed to confirm their successful synthesis. researchgate.net The experimental findings were in close agreement with the calculated theoretical values, as detailed in the interactive table below.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| Derivative 1 | C₅H₄N₆O₂S₂ | C | 29.47 | 29.54 |
| H | 2.47 | 2.35 | ||
| N | 34.36 | 34.96 | ||
| Derivative 2 | C₆H₆N₆O₂S₂ | C | 29.54 | 29.62 |
| H | 2.47 | 3.03 | ||
| N | 34.36 | 32.76 | ||
| Derivative 3 | C₅H₄N₆O₂S₂ | C | 29.47 | 29.51 |
| H | 2.47 | 2.53 | ||
| N | 34.36 | 34.36 |
This data is for 1-(1,2,3-thiadizolylcarbonyl)-4-(1,2,3-thiadiazolyl)-semicarbazide derivatives, which serve as structural analogs. researchgate.net
Furthermore, the synthesis of new hydrazide-hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which are structurally very similar to the ethyl-substituted target compound, was also confirmed by elemental analysis, lending further support to the expected compositional data for this family of molecules. mdpi.com The synthesis of 5-carbonyl chloride derivatives of 1,2,3-thiadiazoles is a known synthetic transformation, indicating their role as reactive intermediates in the preparation of more complex molecules. mdpi.com
Research Applications and Potential Areas for Advanced Investigation of 4 Ethyl 1 2 3 Thiadiazole 5 Carbonyl Chloride Derivatives
Applications in Agrochemical Research
The development of novel and effective agrochemicals is crucial for ensuring global food security. Derivatives of 1,2,3-thiadiazole (B1210528) have demonstrated considerable promise in various areas of crop protection. The exploration of derivatives from 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride is a logical progression in the search for next-generation agrochemicals.
Development of Fungicidal Agents
Fungal pathogens are a major cause of crop loss worldwide. The 1,2,3-thiadiazole nucleus is a key component in several fungicidal compounds. The combination of the 1,2,3-thiadiazole moiety with other known fungicidal pharmacophores has proven to be an effective strategy in developing new antifungal agents. For instance, a study focused on N-acyl-N-arylalaninates incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment demonstrated moderate in vitro antifungal activity against pathogens such as B. cinerea, R. solani, and S. sclerotiorum. urfu.runih.gov One particular derivative, compound 1d , showed 92% efficacy against A. brassicicola at a concentration of 200 µg/mL in in vivo tests. nih.gov This highlights the potential for developing potent fungicides by derivatizing 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride with various amine-containing scaffolds.
| Compound | Target Pathogen | Activity/Efficacy | Concentration | Reference |
|---|---|---|---|---|
| 1d (an N-acyl-N-arylalaninate derivative) | Alternaria brassicicola | 92% effective | 200 µg/mL | nih.gov |
Discovery of Anti-Plant Viral Compounds
Plant viral diseases pose a significant threat to agricultural productivity, and effective antiviral agents are in high demand. Research has shown that thiadiazole derivatives can exhibit significant anti-plant viral activity. For example, certain 1,3,4-thiadiazole (B1197879) derivatives have demonstrated excellent protective activity against the Tobacco Mosaic Virus (TMV). mdpi.comdntb.gov.ua One such derivative, E2 , had an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). mdpi.comdntb.gov.ua The mechanism of action for some of these compounds involves inducing morphological changes in the plant tissue, such as the tight arrangement of mesophyll cells and stomatal closure, to create a defensive barrier against viral infection. mdpi.com These findings suggest that synthesizing and screening derivatives of 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride could lead to the discovery of novel and potent anti-plant viral agents.
| Compound | Target Virus | Activity (EC50) | Reference |
|---|---|---|---|
| E2 (a 1,3,4-thiadiazole derivative) | Tobacco Mosaic Virus (TMV) | 203.5 µg/mL | mdpi.comdntb.gov.ua |
Exploration of Plant Activators (Systemic Acquired Resistance Inducers)
Inducing a plant's own defense mechanisms through systemic acquired resistance (SAR) is a promising strategy for disease management. Certain thiadiazole derivatives are known to act as plant activators. Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH) is a well-known inducer of SAR in various crops, including wheat. nih.gov The activation of SAR is often associated with the induction of specific gene expression, leading to broad-spectrum disease resistance. nih.gov The structural similarities between BTH and potential derivatives of 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride suggest that this class of compounds could be a fruitful area for the discovery of new SAR inducers. rsc.org Combining the 1,2,3-thiadiazole core with other molecules known to be involved in plant defense signaling could lead to the development of novel and effective plant activators.
Insecticidal and Pesticidal Activity Exploration
The search for new insecticides with novel modes of action is critical to overcoming the challenge of insecticide resistance. Thiadiazole derivatives have been investigated for their insecticidal properties. For instance, novel 1,3,4-thiadiazole derivatives have been synthesized and tested against the 4th instar larvae of Spodoptera littoralis, with many of the tested compounds showing good to excellent insecticidal activity. ekb.eg Furthermore, certain 5-substituted 1,2,4-thiadiazoles based on Norfloxacin have shown toxicological activity against nymphs and adults of Aphis gossypii. nih.govresearchgate.net These studies indicate that the thiadiazole scaffold can be a valuable component in the design of new insecticidal agents. Synthesizing amide, ester, or hydrazone derivatives from 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride and screening them for insecticidal activity could yield promising new candidates for pest control.
| Compound Class | Target Pest | Observed Activity | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | Spodoptera littoralis (4th instar larvae) | Good to excellent insecticidal activity | ekb.eg |
| 5-Substituted 1,2,4-Thiadiazoles based on Norfloxacin | Aphis gossypii (nymphs and adults) | Toxicological activity observed | nih.govresearchgate.net |
Herbicidal Compound Development
Weed control is a fundamental aspect of modern agriculture, and the development of new herbicides is an ongoing necessity. Some thiadiazole derivatives have been reported to possess herbicidal activity. researchgate.net For example, buthidiazole and tebuthiuron (B33203) are known herbicides containing a thiadiazole ring and are used for selective weed control in crops like corn and sugarcane. researchgate.net The mode of action for some of these compounds involves the inhibition of photosynthesis. researchgate.net This precedent suggests that derivatives of 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride could be explored for their potential as novel herbicidal agents.
Contributions to Medicinal Chemistry Research
The thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of clinically used drugs. nih.gov The diverse biological activities of thiadiazole derivatives make them attractive candidates for the development of new therapeutic agents. researchgate.netsarcouncil.comisres.org While specific studies on the medicinal applications of 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride derivatives are not widely documented, the broader class of thiadiazoles has shown promise in several therapeutic areas.
Derivatives of 1,3,4-thiadiazole have been investigated for their potential as antifungal, nih.gov anticancer, nih.gov and anticonvulsant agents. nih.gov For example, a series of 1,3,4-thiadiazole derivatives displayed notable in vitro antifungal activity against several Candida species. nih.gov In the realm of oncology, thiazole (B1198619) and thiadiazole carboxamide derivatives have been evaluated as potential c-Met kinase inhibitors for cancer treatment. nih.gov Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been synthesized and screened for their in vitro antimicrobial activity, with some compounds showing significant bioactivity, particularly against Gram-positive bacteria. mdpi.com
The synthesis of novel derivatives from 4-Ethyl- nih.govurfu.runih.govthiadiazole-5-carbonyl chloride, followed by systematic screening for various biological activities, represents a promising avenue for the discovery of new lead compounds in medicinal chemistry. The versatility of the carbonyl chloride functional group allows for the introduction of a wide range of substituents, enabling the generation of large and diverse chemical libraries for high-throughput screening.
Design of Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)
The thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, with research highlighting its efficacy against bacteria, fungi, and viruses. nih.govmdpi.commdpi.com Derivatives of the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for their antimicrobial properties. These studies provide a strong rationale for investigating analogous derivatives of 4-Ethyl- nih.govmdpi.comnih.govthiadiazole-5-carbonyl chloride.
Antibacterial and Antifungal Activity: Research into a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives revealed significant activity, particularly against Gram-positive bacteria. mdpi.com For instance, a derivative incorporating a 5-nitro-2-furoyl moiety demonstrated high bioactivity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL. mdpi.com Similarly, other studies on 1,3,4-thiadiazole derivatives have shown promising activity against strains like Staphylococcus aureus and Escherichia coli, as well as the fungus Aspergillus niger. soeagra.com One study found that a 1,3,4-thiadiazole derivative with a 3-chloro-4-fluorophenyl amino group exhibited an MIC of 25 μg/mL against these organisms. soeagra.com The structural similarity suggests that ethyl-substituted 1,2,3-thiadiazole derivatives could yield compounds with comparable or enhanced potency.
Antiviral Activity: The antiviral potential of thiadiazole derivatives is another active area of research. mdpi.com A notable 1,2,3-thiadiazole derivative has been identified as a highly potent anti-HIV-1 agent, with an EC₅₀ value of 0.0364 µM, which is significantly more potent than reference drugs like Nevirapine (EC₅₀ 0.208 µM). mdpi.com Another study highlighted a piperidine-based 1,2,3-thiadiazole derivative with excellent potency against the hepatitis B virus, showing an IC₅₀ of 3.59 μg/mL, superior to the standard lamivudine (B182088) (IC₅₀ 14.8 μg/mL). mdpi.com These findings underscore the potential of the 1,2,3-thiadiazole core, suggesting that derivatives of 4-Ethyl- nih.govmdpi.comnih.govthiadiazole-5-carbonyl chloride are promising candidates for the development of novel antiviral therapeutics.
| Compound Class | Target Organism/Virus | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole derivative with 5-nitro-2-furoyl moiety | Gram-positive bacteria | MIC | 1.95–15.62 µg/mL | mdpi.com |
| 1,3,4-Thiadiazole with 3-chloro-4-fluorophenyl amino group | S. aureus, E. coli, A. niger | MIC | 25 µg/mL | soeagra.com |
| 1,2,3-Thiadiazole derivative | HIV-1 | EC₅₀ | 0.0364 µM | mdpi.com |
| Piperidine-based 1,2,3-thiadiazole | Hepatitis B Virus | IC₅₀ | 3.59 µg/mL | mdpi.com |
Investigation of Anticancer and Antitumor Agents
The 1,2,3-thiadiazole ring is a privileged scaffold in the design of anticancer agents, demonstrating efficacy across various cancer models. nih.govresearchgate.net The mesoionic nature of the thiadiazole ring allows derivatives to cross cellular membranes and interact with biological targets. researchgate.net
Research has shown that D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) (DHEA) derivatives exhibit potent antitumor activity against human breast cancer T47D cells, with IC₅₀ values as low as 0.042 µM, comparable to the reference drug Adriamycin (IC₅₀ = 0.04 µM). nih.gov One of these compounds also showed significant selectivity for cancer cells over normal human fibroblasts. nih.gov
Other studies have focused on 1,2,3-thiadiazole derivatives as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a promising anticancer target. nih.gov Certain derivatives effectively inhibited the viability of human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells, with GI₅₀ values of 0.70 µM and 0.69 µM, respectively. nih.gov Furthermore, 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and leukemia (HL-60) cells. bepls.comnih.gov These compounds often work by inducing apoptosis (programmed cell death) and interfering with key signaling pathways involved in cancer progression. bepls.com
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast Cancer) | IC₅₀ | 0.042-0.058 µM | nih.gov |
| 1,2,3-Thiadiazole Hsp90 Inhibitor | HeLa (Cervical Carcinoma) | GI₅₀ | 0.70 µM | nih.gov |
| 1,2,3-Thiadiazole Hsp90 Inhibitor | U2OS (Osteosarcoma) | GI₅₀ | 0.69 µM | nih.gov |
| Aryl acetamide (B32628) 1,3,4-thiadiazole derivative | HL-60 (Leukemia) | IC₅₀ | 9.6 µM | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) | MCF-7 (Breast Cancer) | IC₅₀ | 2.34 µg/mL | nih.gov |
Development of Enzyme Inhibitors (e.g., Carbonic Anhydrase Inhibitors)
Thiadiazole derivatives are well-established as potent inhibitors of various enzymes, with a particular focus on carbonic anhydrases (CAs). nih.gov CAs are zinc-containing metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma. tandfonline.com
Numerous studies have explored 1,3,4-thiadiazole derivatives as CA inhibitors. Acetazolamide (B1664987), a clinically used drug for glaucoma, features a 1,3,4-thiadiazole-2-sulfonamide (B11770387) core. tandfonline.com Recent research has synthesized novel series of 1,3,4-thiadiazole derivatives that show potent inhibition of human carbonic anhydrase isozymes (hCA I and hCA II). One study reported a series of acetophenone (B1666503) derivatives with IC₅₀ values for hCA-II as low as 0.030 µM. tandfonline.com Another study on 1,3,4-thiadiazole-thiazolidinone hybrids identified a compound with an IC₅₀ of 0.402 µM, which was more potent than the standard drug acetazolamide (IC₅₀ = 0.998 µM). rsc.org These compounds typically bind to the zinc ion in the enzyme's active site, highlighting the importance of the thiadiazole ring as a zinc-binding moiety. tandfonline.comresearchgate.net The established success in this area strongly supports the synthesis of 4-Ethyl- nih.govmdpi.comnih.govthiadiazole-5-carbonyl chloride derivatives as potential new CA inhibitors.
| Compound Class | Enzyme Isoform | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-thiazolidinone hybrid (7i) | Carbonic Anhydrase | IC₅₀ | 0.402 µM | rsc.org |
| 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone (3n) | hCA-II | IC₅₀ | 0.030 µM | tandfonline.com |
| N-(1,3,4-thiadiazole-2-yl)acetamide derivative (5a) | hCA I | Kᵢ | 76.48 nM | tandfonline.com |
| Standard Drug (Acetazolamide) | Carbonic Anhydrase | IC₅₀ | 0.998 µM | rsc.org |
Research into Anti-inflammatory and Analgesic Compounds
Thiadiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. wisdomlib.orgnih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
A study of novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles found derivatives with significant anti-inflammatory and analgesic activities. nih.gov One compound produced an in vitro anti-inflammatory activity of 72.5%, compared to 47.7% for ibuprofen. nih.gov Another derivative from the same series exhibited a high analgesic activity of 69.8%. nih.gov Other research on 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives identified compounds with better anti-inflammatory activity than the standard drug diclofenac (B195802) in rat paw edema models. nih.gov Importantly, many of these promising compounds did not show the ulcerogenic activity commonly associated with NSAIDs. nih.govnih.gov The proven efficacy of various substituted thiadiazoles makes the exploration of derivatives from 4-Ethyl- nih.govmdpi.comnih.govthiadiazole-5-carbonyl chloride a promising avenue for discovering new anti-inflammatory and analgesic drugs with potentially improved safety profiles.
| Compound Class | Activity Type | Inhibition (%) | Comparison Drug | Reference |
|---|---|---|---|---|
| 2-amino-1,3,4-thiadiazole derivative (Compound 5) | Anti-inflammatory | 72.5% | Ibuprofen (47.7%) | nih.gov |
| 2-amino-1,3,4-thiadiazole derivative (Compound 4) | Analgesic | 69.8% | - | nih.gov |
| 2,6-diaryl-imidazo[2,1-b] nih.govnih.govnih.govthiadiazole (Compound 5c) | Anti-inflammatory | Better than diclofenac | Diclofenac | nih.gov |
Exploration of Central Nervous System (CNS) Acting Agents
The thiadiazole nucleus is present in various compounds that exhibit activity within the central nervous system (CNS), particularly as anticonvulsant agents. nih.govresearchgate.net Research has been directed at synthesizing and evaluating thiadiazole derivatives for their potential to manage neurological disorders like epilepsy.
A series of 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for anticonvulsant activity. researchgate.net When tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, several compounds showed notable anticonvulsant effects. researchgate.net The versatility of the thiadiazole ring allows for structural modifications to optimize CNS activity. nih.govresearchgate.net Given these precedents, synthesizing derivatives of 4-Ethyl- nih.govmdpi.comnih.govthiadiazole-5-carbonyl chloride represents a viable strategy for discovering new compounds with potential therapeutic applications for CNS disorders.
Materials Science Applications
Corrosion Inhibition Studies
Beyond medicine, thiadiazole derivatives have found important applications in materials science, most notably as corrosion inhibitors for metals in acidic environments. ajchem-a.comorientjchem.orgmdpi.com The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that prevents corrosive processes. ajchem-a.comresearchgate.net
The adsorption mechanism involves the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic thiadiazole ring interacting with the metal's surface. ajchem-a.commdpi.com Studies on various thiadiazole derivatives have demonstrated their efficacy in protecting mild steel and carbon steel in hydrochloric and sulfuric acid solutions. orientjchem.orgmdpi.com The inhibition efficiency is influenced by the molecular structure, including the nature of substituents on the thiadiazole ring. mdpi.comresearchgate.net For example, the presence of electron-donating groups can enhance inhibition efficiency. researchgate.net The planar structure of thiadiazole derivatives facilitates a strong orientation and interaction with the metal surface. ajchem-a.com Theoretical investigations using quantum chemistry and molecular dynamics support these experimental findings, correlating molecular properties with inhibition efficiency. ajchem-a.com Therefore, derivatives of 4-Ethyl- nih.govmdpi.comnih.govthiadiazole-5-carbonyl chloride are strong candidates for the development of new, effective, and environmentally friendly corrosion inhibitors for industrial applications.
Metal Chelation and Complexation Research
The field of coordination chemistry offers significant opportunities for the derivatives of 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride. The thiadiazole ring itself possesses heteroatoms—two nitrogen atoms and one sulfur atom—with lone pairs of electrons that can serve as active coordination sites for metal ions. researchgate.net This inherent capability can be further enhanced by converting the carbonyl chloride into functional groups designed for metal chelation.
By reacting 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride with appropriate nucleophiles, a diverse range of ligands can be synthesized. For instance, reactions with amino acids, substituted hydrazines, or aminophenols could yield multidentate ligands capable of forming stable complexes with various transition metals. The coordination can occur through the thiadiazole nitrogen atoms and the heteroatoms present in the side chain appended at the C5-carbonyl position. nih.govisres.org
Research in this area would focus on:
Synthesis of Novel Ligands: Creating a library of derivatives where the amide or ester side chain contains additional donor atoms (N, O, S) to create bidentate, tridentate, or even polydentate ligands.
Formation of Metal Complexes: Studying the coordination of these ligands with a range of metal ions such as Cu(II), Zn(II), Ni(II), and Co(II).
Structural Characterization: Utilizing techniques like X-ray crystallography and various spectroscopic methods to determine the coordination modes and geometries of the resulting metal complexes. nih.gov
Application in Catalysis and Sensing: Investigating the catalytic activity of the synthesized complexes in organic transformations or their potential as selective chemosensors for specific metal ions.
Table 1: Potential Coordination Modes of 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carboxamide Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Derivative Type | Potential Donor Atoms | Possible Chelation Mode | Target Metal Ions |
|---|---|---|---|
| N-(2-pyridyl)carboxamide | N(thiadiazole), N(amide), N(pyridine) | Tridentate | Fe(II), Cu(II), Ru(II) |
| N-(2-hydroxyphenyl)carboxamide | N(thiadiazole), O(amide), O(hydroxyl) | Tridentate | Zn(II), Co(II), Ni(II) |
| N-(aminoethyl)carboxamide | N(thiadiazole), O(amide), N(amine) | Tridentate | Cu(II), Ni(II), Pd(II) |
| Carboxylic acid hydrazide | N(thiadiazole), O(amide), N(hydrazine) | Bidentate/Tridentate | Mn(II), Zn(II), Cd(II) |
Potential in Optoelectronic Materials
Thiadiazole-containing compounds are well-regarded in materials science for their electronic properties. The thiadiazole ring is electron-deficient, making it an excellent electron-acceptor unit in the design of π-conjugated materials for optoelectronic applications. researchgate.netpolyu.edu.hk When combined with electron-donating moieties, these systems can exhibit intramolecular charge transfer (ICT), a key process for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. polyu.edu.hkresearchgate.net
Derivatives of 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride are ideal precursors for creating such Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) structured molecules. The carbonyl chloride can be reacted with various electron-rich anilines, carbazoles, or thiophene-based amines to construct materials with tailored optoelectronic properties. The resulting amide linkage provides a robust connection for extending the π-conjugation.
Key research directions include:
Design of D-A Systems: Synthesizing molecules where the 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole core acts as the acceptor (A) and is linked to various donor (D) groups. researchgate.net
Photophysical Property Evaluation: Studying the absorption, emission, and fluorescence quantum yields of the new materials to understand their light-emitting capabilities.
Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are crucial for designing efficient electronic devices. polyu.edu.hk
Device Fabrication and Testing: Incorporating promising materials into prototype OLEDs or OPVs to assess their real-world performance.
Table 2: Hypothetical Optoelectronic Properties of Donor-Acceptor Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Donor Group Attached to Carbonyl | Molecular Architecture | Expected Primary Application | Potential Emission Color |
|---|---|---|---|
| Carbazole | D-A | OLED Emitter | Blue / Green |
| Triphenylamine | D-A | OLED Hole Transport Layer | Blue |
| Bithiophene | D-A | Organic Photovoltaic | Broad Absorption |
| Pyrene | D-A | Fluorescent Sensor | Blue / Excimer |
Future Research Directions for 4-Ethyl-nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride Chemistry
The future of 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride chemistry lies in the development of more sophisticated synthetic strategies, the exploration of novel reaction pathways, and the systematic study of the relationship between molecular structure and function.
Development of Novel Synthetic Methodologies
While classical methods like the Hurd-Mori reaction are foundational for synthesizing the 1,2,3-thiadiazole ring, future research should focus on developing more efficient, sustainable, and versatile synthetic protocols. isres.orgresearchgate.net Areas for exploration include:
Catalytic Approaches: Developing metal-free catalytic systems, such as the use of tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and sulfur, which represents an improvement over traditional methods. organic-chemistry.org
Flow Chemistry: Adapting multi-step syntheses into continuous flow processes to improve safety, scalability, and product consistency.
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the 1,2,3-thiadiazole core, thereby increasing synthetic efficiency and reducing waste. A reported I2/DMSO-mediated cross-coupling of enaminones, elemental sulfur, and tosylhydrazine to form 5-acyl-1,2,3-thiadiazoles is an example of this approach. organic-chemistry.org
Photocatalysis: Using visible light photocatalysis to drive the cyclization reactions under mild and environmentally friendly conditions. organic-chemistry.org
Exploration of Unconventional Reactivity Pathways
Beyond its use as a stable heterocyclic core, the 1,2,3-thiadiazole ring can serve as a precursor to highly reactive intermediates. Investigating these unconventional pathways could unlock new synthetic possibilities.
Alkynylthiolate Generation: A key reaction of 1,2,3-thiadiazoles is their base-induced ring-cleavage, which results in the extrusion of nitrogen gas and the formation of a reactive alkynylthiolate anion. researchgate.net This intermediate can be trapped with various electrophiles to construct alkynyl sulfides, which are valuable building blocks in organic synthesis. Future work could explore the use of these intermediates in transition-metal-catalyzed cross-coupling reactions. researchgate.net
Diazo Compound Surrogates: Certain 1,2,3-thiadiazoles exist in equilibrium with their ring-opened diazo isomers. acs.org These diazo compounds can be trapped by metal catalysts (e.g., Rh, Cu, Pd) to generate metal carbenoids, which are powerful intermediates for cyclopropanation, C-H insertion, and ylide formation reactions. Exploring this reactivity with derivatives of 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride could lead to novel and complex molecular architectures.
Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Systematic investigation into how structural modifications influence biological activity (SAR) or physical properties (SPR) is crucial for rational design. nih.govmdpi.com For derivatives of 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride, this involves:
Systematic Library Synthesis: Creating focused libraries of compounds where specific parts of the molecule are varied methodically. For example, the ethyl group at the C4 position could be replaced with other alkyl or aryl groups, and a wide range of amines and alcohols could be used to generate diverse amides and esters at the C5 position.
Quantitative Analysis: Applying computational tools and quantitative SAR (QSAR) or SPR (QSPR) modeling to correlate specific structural features (e.g., lipophilicity, electronic parameters, steric bulk) with observed outcomes (e.g., metal binding affinity, fluorescence quantum yield, or anticancer activity). researchgate.netnih.gov
Targeted Optimization: Using the insights gained from SAR/SPR studies to guide the design of next-generation derivatives with enhanced performance for a specific application.
Integration with Combinatorial Chemistry and High-Throughput Screening
The highly reactive nature of the carbonyl chloride functional group makes 4-Ethyl- nih.govmdpi.comresearchgate.netthiadiazole-5-carbonyl chloride an ideal scaffold for combinatorial chemistry. manuscriptpoint.comeurekaselect.com This approach allows for the rapid synthesis of large libraries of related compounds.
Parallel Synthesis: The core compound can be dispensed into a multi-well plate, with each well containing a different nucleophile (e.g., an amine or alcohol). This parallel synthesis approach can generate hundreds or thousands of distinct amide and ester derivatives in a short amount of time. researchgate.net
High-Throughput Screening (HTS): The resulting chemical library can be screened en masse for desired properties. benthamscience.comwikipedia.org For example, the library could be screened for antimicrobial activity against a panel of bacteria, for inhibitory activity against a specific enzyme, or for unique photophysical properties.
Hit Identification and Optimization: HTS quickly identifies "hit" compounds with promising activity. These hits can then be re-synthesized on a larger scale and serve as the starting point for more focused optimization efforts based on the SAR principles described above.
Investigation of Environmental Impact and Green Synthesis Scale-Up
The exploration of novel chemical entities like 4-Ethyl- researchgate.netnih.govrasayanjournal.co.inthiadiazole-5-carbonyl chloride and its derivatives necessitates a forward-thinking approach that integrates environmental considerations and sustainable manufacturing practices from the outset. While specific research on the environmental impact and green synthesis of 4-Ethyl- researchgate.netnih.govrasayanjournal.co.inthiadiazole-5-carbonyl chloride is not yet extensively documented, a proactive investigation into these aspects is crucial for its potential future applications. This section outlines key areas for advanced investigation, drawing upon established principles of green chemistry and environmental science to guide future research and development.
Investigation of Environmental Impact:
A thorough environmental impact assessment is a prerequisite for the responsible development of any new chemical compound. For derivatives of 4-Ethyl- researchgate.netnih.govrasayanjournal.co.inthiadiazole-5-carbonyl chloride, this would involve a multi-faceted approach to understand their behavior and effects in various environmental compartments.
Persistence and Biodegradation: Studies should be designed to determine the environmental persistence of these compounds. Key research questions would include their susceptibility to biodegradation by common soil and aquatic microorganisms, as well as their potential for abiotic degradation through processes like hydrolysis and photolysis. Understanding the degradation pathways is essential to identify any potentially persistent or harmful intermediates.
Bioaccumulation Potential: Investigating the lipophilicity and octanol-water partition coefficient (Kow) of the derivatives will provide insights into their potential to bioaccumulate in organisms. This data is critical for predicting their propensity to concentrate in fatty tissues and move up the food chain.
Ecotoxicity: A comprehensive ecotoxicological profile should be established. This would involve testing the acute and chronic toxicity of the compounds on a range of representative aquatic and terrestrial organisms, including algae, invertebrates (like Daphnia), and fish. Such studies are vital to determine the potential risks to ecosystem health. While some research suggests that thiadiazole derivatives may have low toxicity in higher vertebrates, a thorough investigation is still necessary. researchgate.netresearchgate.net
Green Synthesis Scale-Up:
The principles of green chemistry offer a framework for developing environmentally benign and economically viable manufacturing processes. rasayanjournal.co.inresearchgate.net For the scale-up of 4-Ethyl- researchgate.netnih.govrasayanjournal.co.inthiadiazole-5-carbonyl chloride derivative synthesis, the following areas warrant in-depth investigation:
Alternative Solvents and Reaction Media: Traditional organic synthesis often relies on volatile and hazardous solvents. Research should focus on identifying and optimizing the use of greener alternatives such as water, supercritical fluids, or biodegradable solvents. Solvent-free reaction conditions should also be explored. rasayanjournal.co.innih.gov
Catalysis: The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. Investigations could focus on the application of biocatalysts (enzymes), heterogeneous catalysts, or nanocatalysts to improve reaction selectivity and efficiency.
Energy Efficiency: Exploring alternative energy sources for reaction activation, such as microwave irradiation or ultrasonication, can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govrasayanjournal.co.innanobioletters.com These techniques have shown promise in the synthesis of other heterocyclic compounds. nih.govrasayanjournal.co.in
Atom Economy and Waste Reduction: The synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of more efficient catalytic processes.
Data Tables for Advanced Investigation:
To guide future research, the following data tables outline key parameters for evaluating the environmental impact and the "greenness" of synthesis routes for 4-Ethyl- researchgate.netnih.govrasayanjournal.co.inthiadiazole-5-carbonyl chloride derivatives.
Table 1: Key Parameters for Environmental Impact Assessment
| Parameter | Method of Investigation | Desired Outcome for Low Environmental Impact |
| Biodegradability | OECD Test Guidelines (e.g., 301 series) | Readily biodegradable |
| Bioaccumulation | High-Performance Liquid Chromatography (HPLC) to determine Log Kow | Low Log Kow value |
| Aquatic Toxicity | Acute toxicity tests on fish, daphnia, and algae (OECD 203, 202, 201) | High EC50/LC50 values |
| Soil Persistence | Soil degradation studies (OECD 307) | Short half-life in soil |
Table 2: Comparison of Conventional vs. Potential Green Synthesis Approaches
| Synthesis Parameter | Conventional Approach | Potential Green Approach |
| Solvent | Volatile organic solvents (e.g., dichloromethane (B109758), toluene) | Water, ethanol, supercritical CO2, or solvent-free |
| Catalyst | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, biocatalysts, recyclable catalysts |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Waste Generation | High, including solvent and reagent waste | Minimized, with potential for catalyst recycling |
By systematically addressing these research areas, the scientific community can ensure that the development and potential future application of 4-Ethyl- researchgate.netnih.govrasayanjournal.co.inthiadiazole-5-carbonyl chloride derivatives are conducted in an environmentally responsible and sustainable manner.
Q & A
Q. What are the optimal synthetic routes for 4-Ethyl-[1,2,3]thiadiazole-5-carbonyl chloride, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via thiadiazole ring functionalization or carbonyl chloride introduction using methods like the Pinner reaction (for acyl chloride formation) . Key steps include:
- Precursor activation : Start with 4-Ethyl-[1,2,3]thiadiazole-5-carboxylic acid, and employ thionyl chloride (SOCl₂) under anhydrous conditions to form the carbonyl chloride.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dry ether to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via <sup>1</sup>H NMR (absence of carboxylic acid proton at δ 12–13 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- <sup>13</sup>C NMR : Confirm the carbonyl chloride moiety (C=O resonance at ~170–175 ppm) and thiadiazole ring carbons (distinct splitting due to electronegative N/S atoms) .
- IR Spectroscopy : Identify C=O stretching (1780–1820 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 191.98 for C₅H₅ClN₂OS) .
Advanced Research Questions
Q. How does steric hindrance from the ethyl group influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Design kinetic studies using competing nucleophiles (e.g., amines vs. alcohols):
- Experimental Setup : React the compound with primary/secondary amines (e.g., benzylamine) and alcohols (e.g., methanol) under controlled conditions (dry DCM, 0°C).
- Analysis : Monitor reaction progress via TLC and quantify yields via GC-MS. Compare rate constants (k) to determine steric effects. Computational modeling (DFT) can predict transition-state geometries and electronic barriers .
Q. What strategies mitigate hydrolysis of this compound during storage or reaction?
- Methodological Answer : Hydrolysis can be minimized by:
- Storage : Use airtight containers with molecular sieves (3Å) under inert gas (Ar/N₂) at –20°C .
- In-situ Generation : Prepare the acyl chloride immediately before use via reaction of the carboxylic acid with oxalyl chloride (avoiding prolonged storage).
- Solvent Choice : Employ anhydrous solvents (e.g., THF, DMF) and avoid protic solvents like water or methanol .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no observed activity)?
- Methodological Answer : Address variability through:
- Standardized Assays : Replicate studies using identical enzyme concentrations (e.g., 10 nM acetylcholinesterase) and buffer conditions (pH 7.4 PBS).
- Control Experiments : Test for nonspecific binding via competitive inhibition assays with known inhibitors (e.g., donepezil for AChE).
- Structural Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina) to verify binding modes and active-site interactions .
Q. What computational methods predict the regioselectivity of this compound in derivatization reactions?
- Methodological Answer : Apply density functional theory (DFT):
- Electrostatic Potential Maps : Calculate partial charges (Mulliken or NPA) to identify electrophilic centers (e.g., carbonyl carbon vs. thiadiazole S/N atoms).
- Transition-State Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model reaction pathways and activation energies for competing sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
